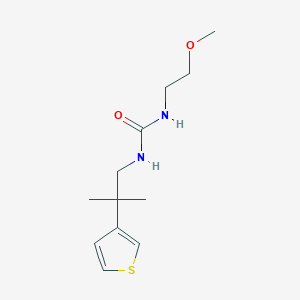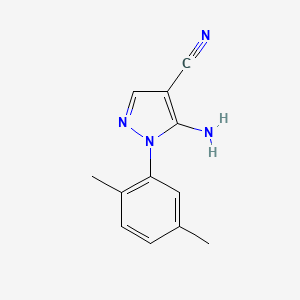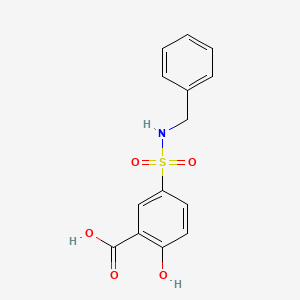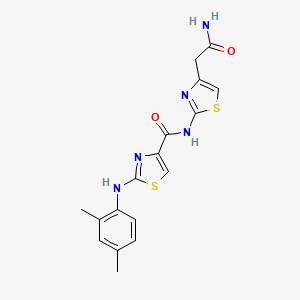
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MTDP and is a urea derivative. MTDP has shown potential in various scientific applications, including as an anti-inflammatory agent and as a potential treatment for cancer. The purpose of
Wirkmechanismus
The mechanism of action of MTDP is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. MTDP may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MTDP has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTDP in lab experiments is its potential as an anti-inflammatory agent and as a treatment for cancer. However, there are also limitations to using MTDP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on MTDP. One possible direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. This could involve studying its mechanism of action in more detail and testing its effectiveness in animal models.
Another possible direction is to explore the potential of MTDP in other scientific applications. For example, it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Overall, MTDP is a promising chemical compound with potential in various scientific applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different experimental settings.
Synthesemethoden
MTDP can be synthesized using a multistep process. The first step involves the reaction of 2-methyl-2-(thiophen-3-yl)propan-1-ol with methyl chloroformate to produce 2-methyl-2-(thiophen-3-yl)propyl chloroformate. This intermediate is then reacted with 1-(2-methoxyethyl)piperazine to produce the final product, MTDP.
Wissenschaftliche Forschungsanwendungen
MTDP has shown potential in various scientific applications. One of the most promising applications is as an anti-inflammatory agent. Studies have shown that MTDP can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
MTDP has also shown potential as a treatment for cancer. Studies have shown that MTDP can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,10-4-7-17-8-10)9-14-11(15)13-5-6-16-3/h4,7-8H,5-6,9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMIKAVSNWAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCCOC)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2661197.png)
![methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate](/img/structure/B2661198.png)

![2-[(Piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2661200.png)
![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2661203.png)

![2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid](/img/structure/B2661209.png)
![N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)
![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2661211.png)

![N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661214.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2661216.png)